

Reducing viscosity of ethylene carbonate electrolytes with co-solvents

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Compound of Interest		
Compound Name:	Ethylene carbonate	
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Technical Support Center: Optimizing Ethylene Carbonate Electrolytes

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **ethylene carbonate** (EC)-based electrolytes. The focus is on reducing electrolyte viscosity through the use of co-solvents to enhance ion mobility and overall performance.

Frequently Asked Questions (FAQs)

Q1: Why is **ethylene carbonate** (EC) a common solvent in lithium-ion battery electrolytes?

A1: **Ethylene carbonate** (EC) is widely used due to its high dielectric constant ($\epsilon \approx 89$), which allows for effective dissociation of lithium salts like LiPF₆ into free Li⁺ and PF₆⁻ ions.[1] This ensures a high concentration of charge carriers in the electrolyte. Additionally, EC is crucial for the formation of a stable solid electrolyte interphase (SEI) on graphite anodes, which is essential for long-term battery cycling.[2]

Q2: What is the main drawback of using pure **ethylene carbonate** (EC) as an electrolyte solvent?

A2: The primary drawback of pure EC is its high viscosity ($\eta \approx 1.9$ cP at 40°C), which severely hinders the mobility of lithium ions.[1][3] This high viscosity can lead to low ionic conductivity,



poor rate capability, and reduced performance, especially at low temperatures.[4]

Q3: What is the purpose of adding a co-solvent to an **ethylene carbonate** (EC)-based electrolyte?

A3: Co-solvents are added to EC-based electrolytes to reduce the overall viscosity of the mixture.[1][5] By lowering the viscosity, co-solvents improve ionic mobility, which in turn increases the ionic conductivity of the electrolyte.[1] This leads to better battery performance, including higher rate capability and improved low-temperature operation.

Q4: What are some common co-solvents used with ethylene carbonate (EC)?

A4: Common co-solvents are linear carbonates, which have lower viscosities than EC. These include:

- Dimethyl Carbonate (DMC): Known for its very low viscosity (η ≈ 0.59 cP).[1]
- Ethyl Methyl Carbonate (EMC): Offers a balance of properties with a moderate viscosity (η ≈ 0.65 cP).[6]
- Diethyl Carbonate (DEC): Another low-viscosity option.

Q5: How does the addition of a co-solvent affect the properties of the electrolyte?

A5: Adding a linear carbonate co-solvent to EC creates a trade-off. While the viscosity of the electrolyte mixture decreases, the overall dielectric constant also decreases because linear carbonates have much lower dielectric constants than EC (e.g., DMC $\epsilon \approx 3$).[1] Therefore, an optimal ratio of EC to co-solvent is necessary to achieve a balance between good ion dissociation (from EC) and high ion mobility (from the co-solvent).[1]

Troubleshooting Guide

Problem: My battery shows poor performance at low temperatures.



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Possible Cause	Troubleshooting Steps
High electrolyte viscosity at low temperatures.	Ethylene carbonate has a relatively high melting point (34-37°C) and its viscosity increases significantly at lower temperatures, impeding ion transport.[4][8]
1. Introduce a low-viscosity co-solvent: Add a linear carbonate like dimethyl carbonate (DMC), ethyl methyl carbonate (EMC), or diethyl carbonate (DEC) to your EC-based electrolyte. These co-solvents have lower melting points and help to maintain a liquid state with lower viscosity at reduced temperatures.	
2. Optimize the co-solvent ratio: Experiment with different volume or weight ratios of EC to your chosen co-solvent. A higher proportion of the co-solvent will generally lead to lower viscosity, but too much can negatively impact salt dissociation due to a lower overall dielectric constant. A common starting point is a 1:1 ratio by volume or weight.[1]	

Problem: The ionic conductivity of my electrolyte is too low.



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Possible Cause	Troubleshooting Steps	
High viscosity is limiting ion mobility.	Even with sufficient salt dissociation, high viscosity can prevent ions from moving freely between the electrodes, resulting in low conductivity.[1]	
Select a co-solvent with very low viscosity: Dimethyl carbonate (DMC) has one of the lowest viscosities among common carbonate co-solvents and can significantly enhance ionic conductivity.[1]		
2. Adjust the EC:co-solvent ratio: Systematically vary the ratio of EC to your co-solvent. For example, studies have shown that for EC:EMC mixtures with 1M LiPF ₆ , a 1:3 volume ratio can lead to a peak in ionic conductivity.[5]		
Insufficient salt dissociation.	While less common in EC-rich electrolytes, an improperly chosen co-solvent with a very low dielectric constant could, at high concentrations, reduce the overall dielectric constant of the mixture to a point where salt dissociation is incomplete.	
1. Ensure sufficient EC content: Maintain a sufficient proportion of EC in your electrolyte mixture to ensure the lithium salt remains fully dissociated. A balance must be struck between reducing viscosity and maintaining a high dielectric constant.		

Problem: My battery has a poor charge/discharge rate capability.



Possible Cause	Troubleshooting Steps
Slow ion transport in the electrolyte.	The rate at which a battery can be charged and discharged is often limited by how quickly lithium ions can move through the electrolyte. High viscosity is a major contributor to slow ion transport.
1. Decrease electrolyte viscosity: This is the primary strategy. Refer to the steps for addressing low ionic conductivity, as the underlying principle is the same: use a low-viscosity co-solvent and optimize its concentration.	
2. Consider ternary solvent systems: Some formulations use a mixture of EC with two linear carbonates (e.g., EC:DMC:EMC) to further optimize the balance of properties.	

Data Presentation

Table 1: Viscosity of Ethylene Carbonate (EC) and Common Co-solvents

Solvent	Abbreviation	Viscosity (cP at 25°C unless noted)
Ethylene Carbonate	EC	1.90 (at 40°C)[1][3]
Dimethyl Carbonate	DMC	0.583[6]
Ethyl Methyl Carbonate	EMC	0.650[6]
Diethyl Carbonate	DEC	~0.75[7]

Table 2: Ionic Conductivity and Viscosity of EC-Based Electrolytes with Co-solvents (1M LiPF₆)



Electrolyte System (Volume Ratio)	Ionic Conductivity (mS/cm)	Viscosity (mPa·s or cP)
EC:EMC (1:1)	~10-11	~2.8-3.0
EC:EMC (3:7 by wt.)	Varies with concentration	~3.0 (for 0.84 M)[9]
EC:EMC (1:3)	21.5[5]	Not specified
EC:DEC (3:7)	6.7	4.9
EC:DMC (1:1 by wt.)	~10.5	~2.8

Note: Values are approximate and can vary based on the specific experimental conditions, purity of materials, and measurement techniques.

Experimental Protocols

- 1. Preparation of EC-Based Electrolytes with Co-solvents
- Materials:
 - Ethylene Carbonate (EC), battery grade
 - Co-solvent (DMC, EMC, or DEC), battery grade
 - Lithium salt (e.g., LiPF₆), battery grade
 - Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
- Procedure:
 - All materials and equipment should be dried in a vacuum oven before being transferred into the glovebox to minimize moisture contamination.
 - Inside the glovebox, measure the required volume or weight of EC and the chosen cosolvent(s) to achieve the desired ratio.
 - Combine the solvents in a clean, dry beaker or flask and stir with a magnetic stirrer until a homogeneous mixture is formed.



- Slowly add the pre-weighed lithium salt to the solvent mixture while stirring.
- Continue stirring until the salt is completely dissolved. This may take several hours.
- Store the prepared electrolyte in a tightly sealed container inside the glovebox.
- 2. Measurement of Electrolyte Viscosity
- Apparatus:
 - Viscometer (e.g., Ubbelohde capillary viscometer, rotational viscometer, or a microfluidic viscometer like VROC®)
 - Temperature-controlled bath or chamber
- Procedure (using a capillary viscometer):
 - Calibrate the viscometer using a standard fluid with a known viscosity at the desired temperature.
 - Introduce a precise volume of the prepared electrolyte into the viscometer.
 - Place the viscometer in the temperature-controlled bath and allow it to thermally equilibrate.
 - Apply suction or pressure to draw the electrolyte liquid above the upper timing mark.
 - Measure the time it takes for the liquid to flow between the upper and lower timing marks.
 - Repeat the measurement several times to ensure reproducibility.
 - Calculate the kinematic viscosity using the viscometer constant and the average flow time.
 - Measure the density of the electrolyte at the same temperature and calculate the dynamic viscosity (kinematic viscosity × density).
- 3. Measurement of Ionic Conductivity
- Apparatus:



- o Conductivity meter with a suitable probe
- Temperature-controlled chamber or bath
- Calibration standards
- Procedure:
 - Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).
 - Place the electrolyte sample in a clean, dry measurement cell within a temperaturecontrolled environment.
 - Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.
 - Allow the reading to stabilize.
 - · Record the conductivity value.
 - Clean and dry the probe thoroughly between measurements of different samples.

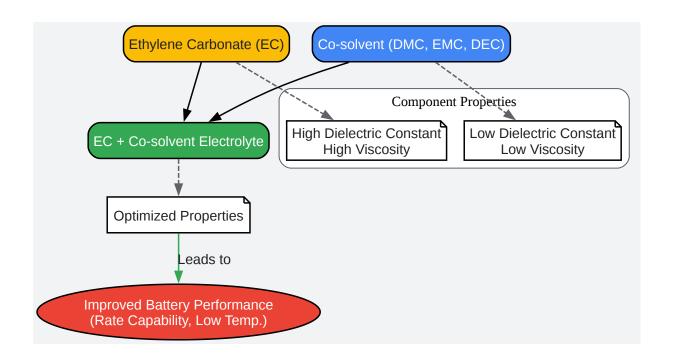
Visualizations



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Caption: Experimental workflow for electrolyte preparation and characterization.





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